molecular formula C13H19NO3 B2451335 Tert-butyl 3-amino-5-(methoxymethyl)benzoate CAS No. 2248375-58-6

Tert-butyl 3-amino-5-(methoxymethyl)benzoate

Cat. No. B2451335
CAS RN: 2248375-58-6
M. Wt: 237.299
InChI Key: VLIQNAJEWQQQDC-UHFFFAOYSA-N
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Description

Tert-butyl compounds are often used in organic chemistry. They usually serve as protecting groups due to their stability. The tert-butyl group is an alkyl substituent derived from isobutane. It consists of three methyl groups connected to a central carbon .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, including NMR, IR, and mass spectrometry. The InChI code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can include free radical bromination, nucleophilic substitution, and oxidation . The exact reactions would depend on the specific compound and the conditions under which the reactions are carried out.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, physical state (solid, liquid, gas), melting and boiling points, and solubility in various solvents. For example, a similar compound, “tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate”, has a molecular weight of 216.28 and is a liquid at room temperature .

Safety and Hazards

The safety and hazards of a compound are usually determined by its physical and chemical properties, as well as its reactivity. For instance, a similar compound, “tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate”, has hazard statements including H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 3-amino-5-(methoxymethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)10-5-9(8-16-4)6-11(14)7-10/h5-7H,8,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIQNAJEWQQQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-amino-5-(methoxymethyl)benzoate

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